4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide
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Overview
Description
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes a bromine atom, an ethyl group, a methyl group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by sulfonation and subsequent substitution reactions to introduce the ethyl, methyl, and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids or other oxygenated derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide include:
- 4-bromo-N-(2-ethyl-6-methylphenyl)-2-fluorobenzamide
- 4-bromo-N-(2-ethyl-6-methylphenyl)benzamide
- 2-(4-bromophenyl)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-14(17)15(10-13)21-3/h5-10,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQLFQOWIANAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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